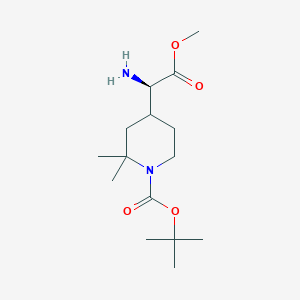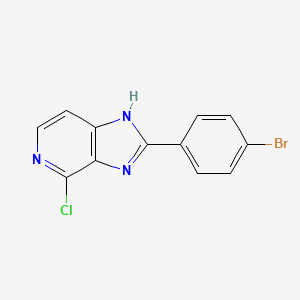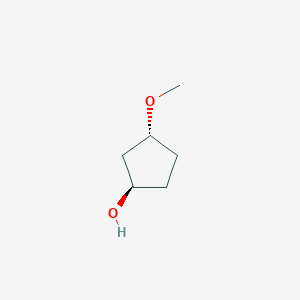
Methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of 4-methyl-2-pyrrolecarboxaldehyde with an appropriate amine under acidic conditions. The reaction is usually carried out in ethanol with a catalytic amount of an acid such as hydrochloric acid or sulfuric acid. The resulting product is then esterified using methanol and a dehydrating agent like thionyl chloride or sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylates.
Reduction: Pyrrolidines.
Substitution: Halogenated pyrroles or pyrrole derivatives with various substituents.
科学的研究の応用
Methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
作用機序
The mechanism of action of methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 2-amino-4-methyl-1H-indole-3-carboxylate: Similar structure but with an indole ring instead of a pyrrole ring.
Methyl 2-amino-4-methyl-1H-pyrrole-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
methyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-4-3-9-6(8)5(4)7(10)11-2/h3,9H,8H2,1-2H3 |
InChIキー |
BHLRZNWSGWNIKV-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)


![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)

![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)

